molecular formula C4H10N4O B12360393 4-Amino-6-methyl-1,3,5-triazinan-2-one

4-Amino-6-methyl-1,3,5-triazinan-2-one

Katalognummer: B12360393
Molekulargewicht: 130.15 g/mol
InChI-Schlüssel: YZBJHZZFUITLTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-methyl-1,3,5-triazinan-2-one is a heterocyclic compound with the molecular formula C4H6N4O. It is a derivative of triazine, a six-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Amino-6-methyl-1,3,5-triazinan-2-one can be synthesized through several methodsThe reaction typically occurs in a solvent such as dioxane or dichloroethane under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-methyl-1,3,5-triazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of 4-Amino-6-methyl-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-6-methyl-1,3,5-triazinan-2-one is unique due to its specific substitution pattern and the presence of both amino and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C4H10N4O

Molekulargewicht

130.15 g/mol

IUPAC-Name

4-amino-6-methyl-1,3,5-triazinan-2-one

InChI

InChI=1S/C4H10N4O/c1-2-6-3(5)8-4(9)7-2/h2-3,6H,5H2,1H3,(H2,7,8,9)

InChI-Schlüssel

YZBJHZZFUITLTK-UHFFFAOYSA-N

Kanonische SMILES

CC1NC(NC(=O)N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.